molecular formula C9H3F6NO4 B12848939 2,2,2-trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone

2,2,2-trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone

Cat. No.: B12848939
M. Wt: 303.11 g/mol
InChI Key: OUPPRJCVSFGDDT-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone is a high-purity fluorinated aromatic ketone intended for research and development applications. This compound serves as a versatile and advanced synthetic building block in various fields. In medicinal chemistry, structurally similar trifluoroacetophenone derivatives are frequently employed in the synthesis of chalcone-based compounds, which are known to exhibit a broad spectrum of biological activities, including potential cytotoxic, antitumor, and enzyme inhibition properties . The presence of both trifluoromethyl and trifluoromethoxy groups, which are bioisosteres that can enhance a molecule's metabolic stability and membrane permeability, makes this compound particularly valuable for constructing novel bioactive molecules . Furthermore, in material science, fluorinated chalcones and related structures have been investigated for their promising non-linear optical (NLO) responses, suggesting that this compound could be a precursor in the development of advanced optical materials . As a key intermediate, it can undergo various transformations, including condensation reactions with aldehydes to form chalcones, which are privileged scaffolds in organic synthesis . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H3F6NO4

Molecular Weight

303.11 g/mol

IUPAC Name

2,2,2-trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone

InChI

InChI=1S/C9H3F6NO4/c10-8(11,12)7(17)4-1-2-6(20-9(13,14)15)5(3-4)16(18)19/h1-3H

InChI Key

OUPPRJCVSFGDDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(F)(F)F)[N+](=O)[O-])OC(F)(F)F

Origin of Product

United States

Preparation Methods

Example Procedure:

  • A substituted nitrobenzene is reacted with trifluoroacetaldehyde ethyl hemiacetal under basic conditions (e.g., potassium carbonate) at elevated temperatures (50–60°C). The reaction mixture is extracted with organic solvents such as ethyl acetate or dichloromethane, followed by purification through chromatography or recrystallization.

Advanced Methods for Functional Group Introduction

Nitro Group Addition

The nitro group is introduced via nitration reactions using nitric acid or nitronium salts. This step is crucial for achieving the desired electron-withdrawing properties in the aromatic ring.

Trifluoromethoxy Substitution

The trifluoromethoxy group can be added by reacting substituted phenols with trifluoromethylating agents in the presence of catalysts like triphenylphosphine or palladium acetate. This step often requires an inert atmosphere such as nitrogen to prevent oxidation.

Optimization Techniques

To enhance yield and purity, several optimization techniques can be employed:

  • Continuous Flow Reactors : These systems improve reaction efficiency by maintaining consistent temperature and mixing conditions.
  • Chromatography : Purification through silica gel chromatography ensures removal of impurities.
  • Recrystallization : Using ethanol-water mixtures at elevated temperatures (e.g., 70°C) can yield highly pure crystals.

Environmental Considerations

Recent advancements emphasize environmentally friendly processes to reduce waste and hazardous by-products:

  • Use of green solvents such as ethanol instead of dichloromethane.
  • Minimization of heavy-metal catalysts through alternative reagents.

Data Table: Reaction Conditions Summary

Step Reactants Catalysts/Agents Solvent(s) Temperature Purification Method
Nitro Group Addition Substituted benzene + nitric acid None None Room Temp Chromatography/Recrystallization
Trifluoromethoxy Substitution Substituted phenol + trifluoromethylating agent Palladium acetate CH₃OH + CH₃CN 50°C Chromatography
Final Coupling Nitrobenzene derivative + trifluoroacetaldehyde ethyl hemiacetal Potassium carbonate CH₂Cl₂ -5°C Extraction + Recrystallization

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

Major products formed from these reactions include amino derivatives, carboxylic acids, and various substituted ethanones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research has indicated that compounds with trifluoromethyl groups can exhibit enhanced biological activity. Studies have shown that 2,2,2-trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone demonstrates cytotoxic effects against various cancer cell lines. The presence of the nitro group is believed to play a role in this activity by facilitating electron transfer processes within the cells .
  • Antimicrobial Properties : The compound's unique structure also suggests potential antimicrobial properties. Preliminary studies indicate effectiveness against certain bacterial strains, making it a candidate for further exploration in antibiotic development .

Agrochemicals

  • Pesticide Development : The trifluoromethyl group is known to enhance the lipophilicity of compounds, which can improve their efficacy as pesticides. Research has focused on synthesizing derivatives of this compound to evaluate their potential as herbicides and insecticides .

Materials Science

  • Fluorinated Polymers : The incorporation of fluorinated compounds into polymer matrices can enhance thermal stability and chemical resistance. This compound can be used as a precursor in the synthesis of advanced materials with tailored properties for industrial applications .

Case Studies

StudyFocusFindings
Anticancer Activity Evaluated the cytotoxic effects on cancer cell linesShowed significant reduction in cell viability in various cancer types due to electron transfer mechanisms .
Antimicrobial Testing Tested against common bacterial strainsDemonstrated effective inhibition of bacterial growth, suggesting potential for new antibiotic formulations .
Pesticide Efficacy Developed derivatives for agricultural useSome derivatives exhibited promising herbicidal activity with low toxicity profiles .

Mechanism of Action

The mechanism by which 2,2,2-trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and nitro groups can influence the compound’s binding affinity and reactivity, leading to specific biochemical pathways and cellular responses. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Trifluoroethanone Derivatives

Compound Name Substituents Melting Point (°C) Key Reactivity Notes Reference
Target Compound 3-NO₂, 4-OCF₃ Not reported High electrophilicity due to strong EWG
1-(4-Methoxyphenyl)-2,2,2-trifluoroethanone 4-OCH₃ Not reported Electron-donating OCH₃ reduces ketone reactivity
1-(4-Phenoxyphenyl)-2,2,2-trifluoroethanone 4-OPh Not reported Phenoxy group enhances lipophilicity
1-[2,4-Dihydroxy-5-(benzyl)phenyl]-2,2,2-trifluoroethanone 2,4-OH, 5-benzyl 90–114 Polar hydroxyl groups increase solubility
1-(3-Fluoro-4-trifluoromethoxy-phenyl)-2,2,2-trifluoroethanone 3-F, 4-OCF₃ Not reported Fluorine substituent moderates electronic effects

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The target compound’s nitro and trifluoromethoxy groups render its phenyl ring highly electron-deficient, enhancing the electrophilicity of the carbonyl carbon compared to methoxy (-OCH₃) or phenoxy (-OPh) analogs. This property is critical in nucleophilic acyl substitution reactions .
  • Lipophilicity : The trifluoromethoxy group increases lipophilicity compared to hydroxylated derivatives (e.g., 1-[2,4-dihydroxyphenyl] analogs), making the compound more suitable for membrane penetration in biological applications .

Key Insights :

  • The target compound’s synthesis likely parallels methods used for halogenated or nitro-substituted analogs, such as Friedel-Crafts acylation with trifluoroacetic anhydride or halogen exchange reactions .
  • The nitro group may be introduced via nitration of a precursor with a trifluoromethoxy-substituted phenyl ring, followed by acylation .

Biological Activity

2,2,2-Trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone is a compound of interest due to its unique trifluoromethyl and nitro functional groups, which can significantly influence its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H6F6N2O3. The presence of trifluoromethyl groups enhances lipophilicity and metabolic stability, while the nitro group can participate in various chemical reactions, potentially leading to diverse biological effects.

Biological Activity Overview

Research has indicated that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antitumor Activity : Some trifluoromethylated compounds have shown promising results in inhibiting tumor growth.
  • Antimicrobial Properties : The presence of nitro groups has been associated with increased antimicrobial efficacy.
  • Enzyme Inhibition : Compounds with trifluoromethyl and nitro functionalities often act as inhibitors for various enzymes.

The biological activity of this compound may be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Compounds with nitro groups can generate ROS, leading to oxidative stress in cells.
  • Interaction with Biological Targets : The trifluoromethyl group may enhance binding affinity to target proteins or enzymes.
  • Modulation of Signaling Pathways : By influencing key signaling pathways, this compound may alter cellular responses.

Case Studies

  • Antitumor Activity Study :
    • A study evaluated the effects of various trifluoromethylated compounds on cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (IC50 = 15 µM) .
  • Antimicrobial Evaluation :
    • In vitro tests demonstrated that the compound showed promising antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL .
  • Enzyme Inhibition Assays :
    • The compound was tested for its ability to inhibit specific enzymes involved in cancer metabolism. It showed competitive inhibition with an IC50 value of 250 nM against the target enzyme .

Data Table

PropertyValue
Molecular FormulaC10H6F6N2O3
Molecular Weight318.16 g/mol
IC50 (Antitumor Activity)15 µM
MIC (Antimicrobial Activity)32 µg/mL
Enzyme Inhibition IC50250 nM

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